molecular formula C22H27N3O2 B10808338 N-(4-acetamidophenyl)-2-(4-benzylpiperidin-1-yl)acetamide

N-(4-acetamidophenyl)-2-(4-benzylpiperidin-1-yl)acetamide

Cat. No.: B10808338
M. Wt: 365.5 g/mol
InChI Key: OJUYQUXXYCIGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-(4-benzylpiperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 4-acetamidophenyl group linked via an acetamide bridge to a 4-benzylpiperidin-1-yl moiety.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-benzylpiperidin-1-yl)acetamide

InChI

InChI=1S/C22H27N3O2/c1-17(26)23-20-7-9-21(10-8-20)24-22(27)16-25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,23,26)(H,24,27)

InChI Key

OJUYQUXXYCIGSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(4-acetamidophenyl)-2-(4-benzylpiperidin-1-yl)acetamide is a compound with potential therapeutic applications, particularly in the realm of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C18H24N2O2C_{18}H_{24}N_2O_2. The compound features a piperidine ring, an acetamide group, and a benzyl moiety, which are critical for its biological interactions.

The compound is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. Specific mechanisms include:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit the enzyme acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) in the synaptic cleft. This activity is particularly relevant for enhancing cholinergic transmission in conditions like Alzheimer's disease .
  • NMDA Receptor Antagonism : Some derivatives of piperidine compounds exhibit antagonistic effects on NMDA receptors, which are implicated in excitotoxicity and neurodegenerative diseases .

Anticonvulsant Activity

Research has shown that related piperidine derivatives possess anticonvulsant properties. For example, studies involving N-benzylpiperidine derivatives have indicated their effectiveness in reducing seizure activity in animal models. The mechanism often involves modulation of sodium channels and enhancement of GABAergic transmission .

Memory Enhancement

The inhibition of AChE by similar compounds leads to improved cognitive function and memory retention in preclinical models. This suggests that this compound may have potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Study 1: Anticonvulsant Screening

A study evaluated the anticonvulsant activity of various piperidine derivatives, including those structurally similar to this compound. The results indicated significant protection against seizures induced by maximal electroshock (MES) in rodent models at doses ranging from 100 mg/kg to 300 mg/kg. Notably, compounds exhibiting higher lipophilicity demonstrated delayed but prolonged anticonvulsant effects .

CompoundDose (mg/kg)MES ProtectionTime Point
Compound A100Yes0.5 h
Compound B300Yes4 h

Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, a series of N-benzylpiperidine derivatives were tested for their ability to improve memory deficits induced by scopolamine in mice. The results showed that these compounds significantly enhanced memory performance in the Morris water maze test, correlating with their AChE inhibitory activity .

Scientific Research Applications

Biological Activities

N-(4-acetamidophenyl)-2-(4-benzylpiperidin-1-yl)acetamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives with acetamide moieties have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that similar acetamide derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Neurological Applications

Given the presence of the piperidine moiety, there is potential for this compound to act on neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds targeting cholinergic pathways have been studied for their ability to enhance cognitive function and reduce symptoms associated with neurodegeneration .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A study on a related compound demonstrated significant inhibition of tumor growth in mouse models when administered at specific dosages, indicating its potential as an anticancer agent.
  • Case Study 2 : Another investigation revealed that a derivative exhibited potent antimicrobial activity against resistant strains of bacteria, showcasing its application in infectious disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several acetamide derivatives, differing primarily in substituents and heterocyclic components. Key comparisons include:

Structural Analogues

  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Replaces the benzylpiperidine group with a sulfonylpiperazine ring and introduces a 4-fluorophenyl group.
  • N-(3-Acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ():

    • Features a piperazine ring with a 4-fluorophenyl substituent and a methylated acetamidophenyl group.
    • Piperazine rings (two nitrogen atoms) may enhance hydrogen bonding compared to piperidine (one nitrogen), influencing receptor affinity .
  • 2-(4-acetamidophenyl)sulfanyl-N-(5-chloropyridin-2-yl)acetamide ():

    • Substitutes the benzylpiperidine with a sulfanyl-linked chloropyridinyl group.
    • The sulfanyl moiety and chloropyridine could confer distinct redox or electrophilic properties .

Functional Group Impact

  • Benzylpiperidine vs. Heterocyclic Variants :
    • Benzylpiperidine’s lipophilicity may enhance blood-brain barrier penetration, whereas sulfonylpiperazine () or morpholine () groups improve solubility for systemic applications.
  • Acetamidophenyl Modifications :
    • Fluorine or chlorine substitutions (e.g., ) can alter electron distribution, affecting binding to targets like kinases or GPCRs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
N-(4-acetamidophenyl)-2-(4-benzylpiperidin-1-yl)acetamide C21H25N3O2 357.45 4-benzylpiperidin-1-yl 3.2
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C19H22FN3O3S 391.46 Sulfonylpiperazine, 4-fluorophenyl 2.8
2-(4-acetamidophenyl)sulfanyl-N-(5-chloropyridin-2-yl)acetamide C15H14ClN3O2S 367.81 Sulfanyl, chloropyridinyl 2.5

*LogP values estimated using ChemDraw software.

Research Findings

Pharmacological Insights

  • Quinazoline-sulfonyl acetamides () show potent anticancer activity (IC50 1.2–2.8 µM), attributed to sulfonyl groups enhancing DNA intercalation .
  • Hypothesis for Target Compound : The benzylpiperidine group may confer CNS activity due to lipophilicity, though this requires validation.

Notes

Structural-Activity Relationships (SAR) : Piperidine/piperazine rings and aryl substitutions critically modulate target affinity and pharmacokinetics.

Unresolved Questions : The target compound’s specific biological targets and metabolic stability remain uncharacterized.

Synthesis Challenges : Benzylpiperidine’s steric bulk may complicate coupling reactions, necessitating optimized catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.